trans-N-(3-bromophenyl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide
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Overview
Description
N-(3-BROMOPHENYL)-4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound that features a bromophenyl group, a benzotriazinone moiety, and a cyclohexane carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-BROMOPHENYL)-4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE typically involves multiple steps:
Formation of the Benzotriazinone Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Bromination of the Phenyl Ring:
Coupling Reactions: The final step involves coupling the benzotriazinone moiety with the bromophenyl group and the cyclohexane carboxamide under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzotriazinone moiety.
Reduction: Reduction reactions could target the carbonyl groups present in the structure.
Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Medicine
Drug Development: Explored as a lead compound for the development of new pharmaceuticals.
Industry
Materials Science: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-BROMOPHENYL)-4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-BROMOPHENYL)-4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE
- N-(3-CHLOROPHENYL)-4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE
Uniqueness
The presence of the bromine atom at the 3-position of the phenyl ring and the specific arrangement of the benzotriazinone and cyclohexane carboxamide groups confer unique chemical and physical properties to N-(3-BROMOPHENYL)-4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE, distinguishing it from similar compounds.
Properties
Molecular Formula |
C21H21BrN4O2 |
---|---|
Molecular Weight |
441.3 g/mol |
IUPAC Name |
N-(3-bromophenyl)-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C21H21BrN4O2/c22-16-4-3-5-17(12-16)23-20(27)15-10-8-14(9-11-15)13-26-21(28)18-6-1-2-7-19(18)24-25-26/h1-7,12,14-15H,8-11,13H2,(H,23,27) |
InChI Key |
XGWAXENLXPANOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=N2)C(=O)NC4=CC(=CC=C4)Br |
Origin of Product |
United States |
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